molecular formula C7H9BrN2O B14164898 (4-Bromo-6-methoxypyridin-2-YL)methanamine

(4-Bromo-6-methoxypyridin-2-YL)methanamine

Cat. No.: B14164898
M. Wt: 217.06 g/mol
InChI Key: SKIWLABJNVYDLL-UHFFFAOYSA-N
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Description

(4-Bromo-6-methoxypyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and a methanamine group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-methoxypyridin-2-YL)methanamine typically involves the bromination of 6-methoxypyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methoxypyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form different derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the functional groups attached to it.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

(4-Bromo-6-methoxypyridin-2-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-6-methoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The methanamine group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: Lacks the bromine atom, making it less reactive in substitution reactions.

    (4-Bromo-2-methoxypyridin-6-yl)methanamine: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

    (4-Bromo-6-methylpyridin-2-yl)methanamine: Contains a methyl group instead of a methoxy group, affecting its chemical properties and reactivity.

Uniqueness

(4-Bromo-6-methoxypyridin-2-YL)methanamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(4-bromo-6-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2O/c1-11-7-3-5(8)2-6(4-9)10-7/h2-3H,4,9H2,1H3

InChI Key

SKIWLABJNVYDLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CN)Br

Origin of Product

United States

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